molecular formula C9H9BrClNO B1406216 3-Bromo-5-chloro-n,n-dimethylbenzamide CAS No. 1369869-37-3

3-Bromo-5-chloro-n,n-dimethylbenzamide

Cat. No.: B1406216
CAS No.: 1369869-37-3
M. Wt: 262.53 g/mol
InChI Key: KJRIKRIDLYLPBS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-n,n-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, which includes a dimethylamino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-n,n-dimethylbenzamide typically involves the bromination and chlorination of a benzamide precursor. One common method starts with 3-methyl-2-nitrobenzoic acid, which undergoes a series of reactions including reduction, chlorination, esterification, and ammonolysis to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and reagents such as iron powder and acids for reduction, and sulfuryl chloride for chlorination .

Industrial Production Methods

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The steps include careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The industrial methods aim to minimize waste and reduce costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-chloro-n,n-dimethylbenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-n,n-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate certain biochemical pathways, depending on the context of its use. The dimethylamino group also plays a role in modulating its activity by influencing its solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-n,n-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .

Properties

IUPAC Name

3-bromo-5-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIKRIDLYLPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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